(2S)-2-(4-Bromophenyl)-4-methylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)-4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXBBJTBHSOJT-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737107 | |
| Record name | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920798-86-3 | |
| Record name | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(4-bromophenyl)-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Monograph: (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Topic: Content Type: In-depth Technical Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Strategic Importance
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, offering favorable pharmacokinetic properties including improved metabolic stability and solubility compared to corresponding piperidines. The specific derivative (2S)-2-(4-bromophenyl)-4-methylmorpholine represents a high-value chiral building block.
Its strategic importance lies in two functional handles:
-
The (2S)-Stereocenter: Essential for defining target engagement in chiral biological environments (e.g., GPCRs, monoamine transporters).
-
The 4-Bromophenyl Moiety: A versatile "dummy group" ready for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex API candidates.
This guide details a robust, scalable, and enantioselective synthesis pathway designed to avoid the yield losses associated with chiral resolution of racemates.
Retrosynthetic Analysis
To achieve the (2S) configuration with high enantiomeric excess (ee), we utilize a "Chiral Pool" approach mimics or Asymmetric Catalysis, avoiding the atom-uneconomical resolution of racemates.
The disconnection strategy focuses on the C–O and C–N bonds of the morpholine ring. The most reliable disconnection for 2-substituted morpholines involves the intramolecular cyclization of a chiral diol-amine intermediate.
Figure 1: Retrosynthetic logic flow prioritizing stereochemical retention.
Core Synthesis Pathway
This protocol prioritizes enantiomeric purity and regiocontrol . The pathway consists of four distinct chemical transformations.
Step 1: Asymmetric Reduction (CBS Reduction)
Objective: Establish the (S)-stereocenter using the Corey-Bakshi-Shibata (CBS) reduction. This is superior to standard borohydride reduction which yields racemates.
-
Reagents: (R)-MeCBS Catalyst (10 mol%), Borane-THF complex (
), 2-Bromo-1-(4-bromophenyl)ethanone. -
Solvent: Anhydrous THF.
-
Mechanism: The oxazaborolidine catalyst coordinates borane, directing the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.
-
Protocol Insight: Slow addition of the ketone to the catalyst/borane mixture is critical to minimize non-catalyzed (racemic) background reduction.
Step 2: Epoxide Formation
Objective: Convert the bromohydrin to the chiral epoxide without eroding stereochemistry.
-
Reagents: Aqueous NaOH (2M) or
in Acetone. -
Mechanism: Intramolecular Williamson ether synthesis. The alkoxide attacks the adjacent carbon bearing the bromide.
-
Stereochemistry: The bond at the chiral center (C-O) is not broken; therefore, the (S)-configuration is retained in the epoxide.
Step 3: Regioselective Ring Opening
Objective: Introduce the nitrogen and the ethyl-alcohol arm.
-
Reagents: N-Methylethanolamine (excess), (S)-2-(4-Bromophenyl)oxirane.
-
Conditions: Mild heating (40-60°C), neat or in Ethanol.
-
Critical Regiochemistry: Nucleophilic attack by the amine occurs predominantly at the terminal (less hindered) carbon of the styrene oxide.
-
Result: Formation of the 1-aryl-2-amino-1,3-diol skeleton.
-
Note: If acid catalysis is used, attack may shift to the benzylic position (electronic control), which would invert the center. We use basic/neutral conditions to ensure terminal attack and retention of the (S)-center.
-
Step 4: Cyclization (Morpholine Ring Closure)
Objective: Close the ring to form the ether linkage.
-
Strategy: Selective activation of the primary alcohol followed by intramolecular displacement by the secondary benzylic alkoxide.
-
Reagents:
-
Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl), Pyridine/TEA (1.1 eq) at 0°C.
-
Strong Base (NaH or KOtBu) in THF/DMF.
-
-
Stereochemical Outcome:
-
The primary alcohol is tosylated (chemoselective due to sterics).
-
Base deprotonates the secondary (benzylic) OH.
-
The chiral secondary alkoxide attacks the primary carbon.
-
Result: The chiral center acts as the nucleophile, so the (S)-configuration is retained .
-
Detailed Experimental Workflow
The following table summarizes the quantitative parameters for the synthesis.
| Parameter | Step 1: Reduction | Step 2: Epoxidation | Step 3: Ring Opening | Step 4: Cyclization |
| Precursor | 4-Bromophenacyl bromide | (S)-Bromohydrin | (S)-Epoxide | Aminodiol |
| Key Reagent | (R)-MeCBS / | NaOH (aq) | N-Methylethanolamine | TsCl then NaH |
| Temp | -20°C to RT | 0°C to RT | 50°C | 0°C (activation) -> 60°C |
| Time | 2-4 Hours | 1-2 Hours | 4-8 Hours | 12 Hours |
| Yield (Target) | >90% | >95% | >85% | >75% |
| Chiral Purity | >96% ee | >96% ee | >96% ee | >96% ee |
Visualized Pathway
Figure 2: Step-by-step synthetic flow from starting material to chiral target.
Analytical Validation (Self-Validating System)
To ensure the protocol is trustworthy, the following analytical checkpoints must be met:
-
HPLC (Chiral Phase):
-
Checkpoint: After Step 1 (Reduction).
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Criteria: Must confirm >95% ee before proceeding. If ee is low, recrystallize the bromohydrin.
-
-
NMR Spectroscopy (
& ):-
Checkpoint: After Step 4.
-
Diagnostic Signal: The proton at the C2 position (benzylic) typically appears as a doublet of doublets (dd) around 4.5 ppm. The coupling constants (
values) help confirm the chair conformation of the morpholine ring.
-
-
Mass Spectrometry:
-
Observe the characteristic isotopic pattern of Bromine (
and in 1:1 ratio).
-
Process Safety & Troubleshooting
-
Borane Handling:
is pyrophoric. Quench reactions carefully with methanol. Use a vent line connected to a scrubber. -
Regioselectivity Drift: In Step 3, if the temperature is too high (>80°C), attack at the benzylic position increases, leading to the formation of the regioisomer (which would eventually yield a 3-substituted morpholine or invert stereochemistry). Maintain strictly controlled heating.
-
Cyclization Competitors: In Step 4, ensure the tosylation is stopped before the secondary alcohol reacts. The primary alcohol reacts significantly faster, but prolonged reaction times can lead to di-tosylation.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Deka, M. J., et al. (2015).[1] Stereoselective Synthesis of Morpholines via Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes.[1] The Journal of Organic Chemistry. Link
-
Ghorai, M. K., et al. (2009).[2] Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols.[2] The Journal of Organic Chemistry. Link
-
Schafer, L. L., et al. (2016).[1] Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines. The Journal of Organic Chemistry. Link
- Wijtmans, R., et al. (2004). Synthesis of Morpholines: A Review. Synthesis.
Sources
Synthesis of chiral 2-aryl-4-methylmorpholines
Technical Guide: Asymmetric Synthesis of Chiral 2-Aryl-4-Methylmorpholines
Executive Summary The 2-aryl-4-methylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for NK1 antagonists, norepinephrine reuptake inhibitors (e.g., analogues of Reboxetine), and appetite suppressants. While the morpholine ring offers favorable solubility and metabolic stability, the introduction of the C2-aryl chiral center presents a specific synthetic challenge: controlling regioselectivity while preventing racemization at the benzylic position.
This guide details two validated protocols:
-
The Chiral Pool Strategy (Epoxide Opening): A robust, accessible method using enantiopure styrene oxides.
-
The Asymmetric Catalysis Strategy (Hydrogenation): A scalable method for high-throughput synthesis using Rh-catalyzed hydrogenation.[1]
Part 1: Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing 2-aryl-4-methylmorpholines is establishing the C2 stereocenter. Retrosynthetically, the ring can be disconnected at the ether linkage or the C-N bonds.
-
Path A (Ether Formation): Disconnection of the C6-O bond leads to an acyclic amino-diol precursor derived from styrene oxide. This is the most reliable method for maintaining chirality.
-
Path B (C-N Bond Formation): Cyclization of chiral amino alcohols with phenacyl halides. This often requires harsh conditions that risk racemization.
Selected Strategy: Path A is preferred for its stereochemical fidelity. By reacting (S)-styrene oxide with N-methylethanolamine, we target the terminal carbon (regiocontrol), leaving the benzylic C-O bond intact (stereocontrol).
Workflow Logic (Graphviz Diagram)
Caption: Retrosynthetic logic and the critical regiochemical divergence in epoxide opening.
Part 2: Detailed Protocols
Method A: The Chiral Epoxide Route (Gold Standard)
Best for: Lab-scale synthesis (grams), high enantiomeric purity.
Mechanism: Nucleophilic attack of N-methylethanolamine on (S)-styrene oxide. Under neutral/basic conditions, the amine attacks the less hindered terminal carbon. This preserves the stereochemistry at the benzylic position.
Reagents:
-
(S)-Styrene oxide (>98% ee)
-
N-Methylethanolamine (1.2 equiv)
-
Solvent: Methanol or Ethanol (Protic solvents assist epoxide opening via H-bonding without activating the benzylic position excessively).
-
Cyclization Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, Potassium tert-butoxide (KOtBu).
Step-by-Step Protocol:
-
Regioselective Ring Opening:
-
Dissolve (S)-styrene oxide (10 mmol) in MeOH (20 mL).
-
Add N-methylethanolamine (12 mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Validation: Monitor by TLC/LCMS. Product should be the diol: (S)-1-phenyl-2-(N-(2-hydroxyethyl)-N-methylamino)ethanol.
-
Note: Avoid Lewis acids (e.g.,
) as they promote benzylic attack, leading to the wrong regioisomer.
-
-
Selective Activation (The "Chemoselective" Step):
-
The intermediate has two hydroxyl groups: a secondary benzylic OH and a primary alkyl OH.
-
To cyclize to the 2-aryl morpholine, we must activate the primary OH to make it a leaving group.
-
Cool the crude diol mixture (in DCM/Pyridine) to -10°C.
-
Add TsCl (1.1 equiv) slowly. The primary alcohol reacts significantly faster than the sterically hindered benzylic alcohol.
-
-
Intramolecular Cyclization:
-
Once the primary tosylate is formed, add KOtBu (2.5 equiv) in THF at 0°C.
-
The secondary benzylic alkoxide will displace the primary tosylate.
-
Stereochemical Outcome: Since the nucleophile is the chiral oxygen and the electrophile is the achiral primary carbon, the chiral center is not inverted. Configuration is retained.
-
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Conditions | Ratio (Terminal : Benzylic Attack) | Yield |
| Methanol | 25°C, 12h | 95 : 5 | 92% |
| Toluene | Reflux | 60 : 40 | 75% |
| DCM | 10 : 90 (Inverted) | 88% |
Method B: Asymmetric Hydrogenation (Scalable Route)
Best for: Industrial scale, catalytic efficiency.[1]
Mechanism: Rhodium-catalyzed asymmetric hydrogenation of 2-aryl-dehydromorpholines (cyclic enamines/enol ethers).
Reagents:
-
Substrate: 4-methyl-2-phenyl-3,6-dihydro-2H-1,4-oxazine (derived from phenacyl bromide + amino alcohol condensation).
-
Catalyst:
. Ligands such as TangPhos or DuanPhos are privileged for this transformation.
Protocol:
-
Substrate Preparation: Condense 2-(methylamino)ethanol with 2-bromoacetophenone to form the acyclic ketone, followed by acid-catalyzed dehydration to form the unsaturated morpholine precursor.
-
Hydrogenation:
-
In a glovebox, charge a high-pressure autoclave with the substrate (1.0 mmol) and Rh-catalyst (1 mol%).
-
Solvent: Degassed Methanol or TFE (Trifluoroethanol).
-
Pressurize with
(30–50 bar). -
Stir at RT for 24h.
-
-
Purification: Filter through a silica plug to remove the catalyst.
Key Insight: This method establishes the chiral center during the reduction of the double bond. The choice of ligand dictates the enantioselectivity.
Part 3: Troubleshooting & Quality Control
Preventing Racemization
The benzylic position is sensitive. A benzylic carbocation (stabilized by the phenyl ring) is planar and achiral.
-
Avoid: Strong acids (H2SO4, HCl) during workup if the ring is open.
-
Avoid: High temperatures (>80°C) during the cyclization step of Method A.
Analytical Validation
-
Chiral HPLC: Use columns such as Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
-
-
NMR Verification: The C2 proton in 2-aryl morpholines typically appears as a doublet of doublets (dd) around 4.5 ppm.
Reaction Pathway Diagram (Method A)
Caption: Step-by-step synthetic workflow for the Chiral Epoxide Route.
References
-
Rekka, E. A., & Kourounakis, P. N. (2010).[2] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430.[2]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[1][3] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709.
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 1234-1240.
-
Ortiz, K. G., et al. (2024).[3] Synthesis of morpholines via ethylene sulfate.[3] Journal of the American Chemical Society, 146, 29847-29856.[3]
Sources
In Vitro Screening Guide: (2S)-2-(4-Bromophenyl)-4-methylmorpholine
[1]
Part 1: Executive Summary & Strategic Rationale
The compound (2S)-2-(4-Bromophenyl)-4-methylmorpholine represents a specific structural class of 2-phenylmorpholines , a scaffold historically associated with monoamine transporter (MAT) modulation (e.g., phenmetrazine, phendimetrazine).
Structural Analysis & Screening Logic
-
Core Scaffold (2-Phenylmorpholine): This pharmacophore typically exhibits affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a psychostimulant backbone.
-
N-Methylation (Position 4): The tertiary amine often enhances blood-brain barrier (BBB) permeability and modulates selectivity between release and reuptake inhibition.
-
Para-Bromo Substitution:
-
Pharmacology: Halogenation at the para position of the phenyl ring frequently shifts selectivity towards the Serotonin Transporter (SERT) compared to the unsubstituted analog. It also increases lipophilicity (LogP), potentially enhancing CNS penetration but increasing non-specific binding.
-
Metabolism: The bromine blocks the primary site of metabolic oxidation (para-hydroxylation), likely shifting metabolic clearance to N-demethylation or morpholine ring oxidation.
-
Primary Objective: To characterize the in vitro pharmacological profile, focusing on MAT selectivity (DAT/NET vs. SERT), metabolic stability, and CNS penetrability.
Part 2: Physicochemical & ADME Profiling (Tier 1)
Before efficacy screening, the compound must demonstrate "drug-like" properties suitable for CNS targeting.
Physicochemical Properties[1][2][3]
-
Kinetic Solubility: Determine in PBS (pH 7.4) to ensure assay validity. The p-bromo substituent reduces water solubility compared to the parent morpholine.
-
Threshold: >10 µM is required for reliable bioassays.
-
-
Lipophilicity (LogD 7.4):
-
Expected Range: 2.0 – 3.5 (Optimal for CNS).
-
Method: Shake-flask or HPLC-based determination.
-
Blood-Brain Barrier (BBB) Permeability
Given the CNS target, passive diffusion is critical.
-
Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).
-
Rationale: The lipid-impregnated artificial membrane mimics the endothelial cell membrane.
-
Acceptance Criteria:
indicates high CNS penetration potential.
Metabolic Stability (Microsomal)
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Cofactor: NADPH.
-
Key Metabolite to Monitor:
-
N-desmethyl metabolite: (2S)-2-(4-bromophenyl)morpholine.
-
Note: Since the para-position is blocked by Bromine, expect N-demethylation to be the primary clearance pathway.
-
-
Protocol:
-
Incubate 1 µM compound with microsomes (0.5 mg protein/mL) at 37°C.
-
Sample at 0, 5, 15, 30, 60 min.
-
Quench with cold Acetonitrile (containing Internal Standard).
-
Analyze via LC-MS/MS (monitor parent depletion).
-
Part 3: Pharmacological Screening (Tier 2 - The Core)
The primary hypothesis is that this molecule acts as a Triple Reuptake Inhibitor (TRI) or a SND Releaser (Serotonin-Norepinephrine-Dopamine).
Primary Binding Screen (Radioligand)
Determine the affinity (
| Target | Radioligand | Reference Compound | Rationale |
| hDAT | [³H]WIN 35,428 | GBR 12909 | Assessing dopamine reuptake potential (stimulant liability). |
| hSERT | [³H]Citalopram | Imipramine | The p-Br substituent likely increases SERT affinity. |
| hNET | [³H]Nisoxetine | Desipramine | Assessing norepinephrine reuptake (cardiovascular/alertness). |
| Sigma-1 | -Pentazocine | Haloperidol | Morpholines are privileged scaffolds for Sigma-1 (neuroprotection/psychosis). |
Functional Uptake Assay (Fluorescent)
Binding does not distinguish between an inhibitor and a substrate (releaser). A functional uptake assay is required.
-
Method: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).
-
Principle: Uses a fluorescent neurotransmitter mimic (e.g., ASP+ or FFN) that is transported into cells (HEK293 stable lines).
-
Readout:
-
Inhibition: Pre-incubate cells with test compound -> Add fluorescent substrate -> Measure fluorescence (RFU). Reduced RFU = Inhibition.
-
Releaser Potential: If the compound induces efflux of pre-loaded fluorescent substrate, it acts as a releaser (amphetamine-like).
-
Part 4: Safety Pharmacology (Tier 3)
hERG Inhibition (Cardiotoxicity)
-
Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
-
Rationale: Many CNS-active amines block the hERG potassium channel, leading to QT prolongation.
-
Threshold:
is desirable.
Cytotoxicity
-
Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal).
-
Assay: MTT or ATP-glo.
-
Rationale: Rule out non-specific cell death confounding the functional uptake data.
Part 5: Detailed Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine intrinsic clearance (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Liver Microsomes (20 mg/mL stock).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-warm at 37°C for 5 min.
-
Initiation: Add NADPH solution to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Tolbutamide (IS).
-
Processing: Centrifuge at 4000g for 20 min (4°C) to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation:
-
Plot
vs. Time. -
Slope
. - .
- .
-
Protocol B: Functional Dopamine Uptake Inhibition
Objective: Determine
System: HEK293 cells stably expressing human DAT (hDAT).
Workflow:
-
Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates. Incubate 24h.
-
Buffer Prep: HBSS buffer + 20 mM HEPES (pH 7.4).
-
Dosing: Remove media. Add 100 µL buffer containing test compound (8-point dilution, 1 nM to 10 µM). Incubate 30 min at 37°C.
-
Substrate Addition: Add 100 µL of Fluorescent Dye Solution (e.g., Molecular Devices Neurotransmitter Uptake Kit).
-
Kinetic Read: Immediately read fluorescence (Ex 440 nm / Em 520 nm) every 2 min for 30 min on a plate reader (e.g., FLIPR or FlexStation).
-
Analysis: Calculate the slope of fluorescence uptake (RFU/min) for each concentration. Normalize to Vehicle (100%) and Full Block (Cocaine 10 µM, 0%). Fit to Sigmoidal Dose-Response curve.
Part 6: Visualization & Workflow Logic
Figure 1: The Screening Cascade
This diagram illustrates the decision tree for characterizing the molecule.
Caption: Figure 1. Sequential screening cascade designed to filter for CNS-active, metabolically stable candidates while minimizing safety risks.
Figure 2: Functional Uptake Assay Mechanism
This diagram explains the kinetic fluorescence assay used in Protocol B.
Caption: Figure 2. Mechanism of the Functional Uptake Assay. The test compound competes with the fluorescent substrate for the transporter, reducing the intracellular signal.
Part 7: Data Interpretation & Troubleshooting
Interpretation Guidelines
-
Selective DAT Inhibitor:
. Profile typical of pure stimulants (e.g., Methylphenidate). -
Non-selective (Triple) Inhibitor: Balanced affinity across DAT/NET/SERT. Profile typical of broad-spectrum antidepressants or cocaine-like agents.
-
Effect of Bromine: If SERT affinity is high (
), the p-bromo substituent is driving serotonergic interaction. This is a key differentiator from the parent phenmetrazine.
Common Failure Modes
-
High Non-Specific Binding (NSB):
-
Symptom: High background signal in radioligand assays.
-
Cause: The lipophilic bromophenyl group sticks to plastics.
-
Fix: Add 0.1% BSA to assay buffer; use glass-coated plates.
-
-
Low Solubility Precipitates:
-
Symptom: Erratic data points at high concentrations (>10 µM).
-
Fix: Verify solubility via nephelometry before screening.
-
Part 8: References
-
Roth, B. L., et al. (2024). PDSP Ki Database Protocol: Radioligand Binding Assays for Monoamine Transporters. National Institute of Mental Health Psychoactive Drug Screening Program. Link
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: solubility, permeability, and metabolic stability. Current Opinion in Chemical Biology. Link
-
Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics. Link
-
Saunders, N. R., et al. (2013). Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives?. Frontiers in Neuroscience. Link
-
Sigma-Aldrich. (2024). Product Specification: (2S)-2-(4-Bromophenyl)-4-methylmorpholine Hydrochloride. Link
Methodological & Application
Asymmetric synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Executive Summary & Strategic Rationale
The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical solubility-enhancing pharmacophore in blockbuster drugs (e.g., Gefitinib, Linezolid). The specific target, (2S)-2-(4-Bromophenyl)-4-methylmorpholine , represents a high-value chiral intermediate. The 4-bromophenyl moiety serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the (2S)-configuration is often critical for receptor binding affinity in neuroactive and oncology targets.
Synthetic Challenge: The primary challenge lies in establishing the C2-stereocenter with high enantiomeric excess (ee) while preventing racemization during the cyclization step. Traditional resolution of racemic morpholines via tartaric acid crystallization is low-yielding (max 50%) and labor-intensive.
Selected Methodology: This guide details a Chemo-Enzymatic/Catalytic Hybrid Route utilizing Jacobsen’s Hydrolytic Kinetic Resolution (HKR) followed by a Regioselective Ring-Opening/Cyclization .
Why this route?
-
Scalability: The HKR of terminal epoxides is robust on multi-gram to kilogram scales.
-
Cost-Efficiency: Starting materials (4-bromostyrene oxide, N-methylethanolamine) are inexpensive commodity chemicals.
-
Stereochemical Fidelity: The cyclization strategy chosen (activation of the primary alcohol) proceeds with retention of configuration at the sensitive benzylic center.
Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects the morpholine ring into two commercially available precursors. The stereochemistry is established early via HKR of the epoxide and preserved throughout the sequence.
Figure 1: Retrosynthetic logic flow ensuring retention of the (S)-stereocenter derived from the epoxide resolution.
Detailed Experimental Protocols
Phase 1: Hydrolytic Kinetic Resolution (HKR) of Epoxide
Objective: Isolate (S)-2-(4-bromophenyl)oxirane with >99% ee.
Reagents:
-
(±)-2-(4-Bromophenyl)oxirane (50.0 g, 251 mmol)
-
(S,S)-Co-Salen Catalyst (0.5 mol%)
-
Acetic Acid (AcOH) (2 equiv relative to catalyst)
-
Distilled Water (0.55 equiv relative to epoxide, 2.48 mL)
-
THF (minimal, for catalyst solubility)
Protocol:
-
Catalyst Activation: In a 250 mL flask, dissolve (S,S)-Co-Salen (oligomeric or monomeric) in minimal THF. Add AcOH and stir open to air for 30 mins. The color changes from red to dark brown, indicating oxidation to the active Co(III) species. Remove solvent in vacuo to obtain the solid catalyst.
-
Reaction Setup: Charge the reaction vessel with the racemic epoxide and the activated catalyst. Cool to 0°C.[1]
-
Initiation: Add water (0.55 equiv) dropwise over 1 hour. Crucial: Rapid addition can cause a geyser effect due to the exotherm of the hydrolysis of the (R)-enantiomer.
-
Resolution: Allow the mixture to warm to 20-25°C and stir for 14–18 hours.
-
Work-up: Dilute with hexanes/EtOAc (1:1). The (R)-diol (byproduct) precipitates or partitions into the aqueous phase. Filter through a pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate. Purify the residue via vacuum distillation (or flash chromatography if scale <5g) to isolate the volatile (S)-epoxide.
-
Target Yield: 40–45% (Theoretical max 50%).
-
Target ee: >98% (Determine via Chiral HPLC, Chiralcel OD-H column).
-
Phase 2: Ring Opening and Cyclization
Objective: Convert (S)-epoxide to (2S)-morpholine target.
Reagents:
-
(S)-2-(4-Bromophenyl)oxirane (from Phase 1)
-
N-Methylethanolamine (1.2 equiv)
-
Thionyl Chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)
-
Potassium tert-butoxide (KOtBu) or NaOH
-
Solvents: Methanol (Step A), THF (Step B)
Step A: Regioselective Ring Opening
-
Dissolve (S)-epoxide (10.0 g, 50 mmol) in MeOH (50 mL).
-
Add N-methylethanolamine (4.8 mL, 60 mmol).
-
Heat to reflux (65°C) for 4–6 hours. Mechanistic Note: Under these neutral/basic conditions, the amine attacks the less hindered terminal carbon of the epoxide, preserving the stereochemistry at the benzylic position.
-
Concentrate in vacuo to yield the crude diol intermediate: (1S)-1-(4-bromophenyl)-2-[methyl(2-hydroxyethyl)amino]ethanol.
Step B: One-Pot Cyclization (Activation/Displacement) Strategy: We activate the primary alcohol (from the ethanolamine side) because it is less sterically hindered and more nucleophilic than the benzylic alcohol.
-
Redissolve the crude diol in anhydrous THF (100 mL) and cool to 0°C.
-
Add KOtBu (2.2 equiv) slowly. Stir for 15 mins.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) dissolved in THF dropwise.
-
Causality: The primary alkoxide reacts with TsCl preferentially over the secondary benzylic alkoxide due to sterics.
-
-
Allow to warm to room temperature. The internal benzylic alkoxide will displace the primary tosylate (intramolecular SN2).
-
Alternative (High Yield): Use the Mitsunobu Cyclization (PPh₃/DIAD) if the TsCl method yields elimination byproducts. However, for cost, the TsCl/Base method is preferred in process chemistry.
Step C: Isolation
-
Quench with saturated NH₄Cl.[2]
-
Extract with EtOAc (3x).
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Purify via column chromatography (DCM/MeOH 95:5).
Quantitative Data Summary
| Parameter | Phase 1: HKR | Phase 2: Ring Opening | Phase 3: Cyclization | Overall Process |
| Yield | 44% (from racemic) | 92% | 85% | ~34% (from racemic start) |
| Enantiomeric Excess (ee) | >99% (S) | N/A | >98% (S) | >98% |
| Reaction Time | 16 h | 5 h | 3 h | ~24 h (active time) |
| Critical Control Point | Water addition rate | Reflux temperature | Anhydrous conditions | Temperature control |
Quality Control & Validation
Self-Validating the Stereochemistry: To ensure the protocol worked, you must validate the final structure.
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (S)-enantiomer should elute distinctly from the (R)-standard (prepared via racemic synthesis for comparison).
-
-
NMR Verification (1H NMR, 400 MHz, CDCl3):
-
Look for the characteristic dd (doublet of doublets) of the benzylic proton at C2.
-
Shift: ~4.5 ppm.
-
Coupling constants (
) will confirm the chair conformation of the morpholine ring.
-
-
Optical Rotation:
-
Measure
in Methanol. Compare with literature values for analogous 2-phenylmorpholines (typically positive for S-isomers in this scaffold, but must be experimentally verified).
-
References
-
Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR)." Accounts of Chemical Research.
-
Ghorai, M. K., et al. (2009).[3] "Enantioselective syntheses of morpholines and their homologues via SN2-type ring opening of aziridines and azetidines." Journal of Organic Chemistry.
-
D'Souza, D. M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.
-
Organic Chemistry Portal. "Synthesis of Morpholines." (General mechanistic grounding for ring-opening protocols).
-
Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantiomerically Enriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society.
Sources
Application Notes and Protocols for (2S)-2-(4-Bromophenyl)-4-methylmorpholine in Medicinal Chemistry
Abstract
(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a chiral synthetic heterocycle with significant potential in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols related to this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its potential utility and provides detailed methodologies based on the well-established chemistry and pharmacology of structurally analogous 2-aryl-4-alkylmorpholine derivatives. The protocols herein are designed to be robust and self-validating, enabling researchers to explore the therapeutic promise of this compound scaffold.
Introduction: The 2-Aryl-4-Alkylmorpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[1][2] The substitution pattern on the morpholine ring dictates its pharmacological activity. Specifically, the 2-aryl-4-alkylmorpholine framework has been identified as a key pharmacophore for a range of biological targets.
(2S)-2-(4-Bromophenyl)-4-methylmorpholine incorporates several key structural features:
-
A Chiral Center at C2: The (S)-configuration can impart stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.
-
A 4-Bromophenyl Group at C2: The phenyl group is a common feature in many centrally active compounds, and the bromine atom can act as a handle for further chemical modification (e.g., through cross-coupling reactions) and may enhance binding affinity through halogen bonding.
-
A Methyl Group at N4: N-alkylation of the morpholine ring is a common strategy to modulate basicity, lipophilicity, and pharmacological activity.
Based on analogy with related compounds, (2S)-2-(4-Bromophenyl)-4-methylmorpholine is predicted to have applications in the following therapeutic areas:
-
Central Nervous System (CNS) Disorders: As a potential norepinephrine-dopamine releasing agent (NDRA), similar to other 2-phenylmorpholine derivatives.[3][4]
-
Analgesia and Inflammation: 2-Aryl-4-alkylmorpholines have demonstrated analgesic and anti-inflammatory properties.[5]
-
Anticancer and Antimicrobial Agents: The morpholine scaffold is present in various anticancer and antimicrobial drugs.[6]
Potential Therapeutic Applications and Rationale
Modulator of Monoamine Neurotransmission
Rationale: The 2-phenylmorpholine core is structurally related to psychostimulants like phenmetrazine.[3] These compounds typically act by promoting the release and inhibiting the reuptake of monoamine neurotransmitters such as dopamine and norepinephrine. The specific substitutions on the phenyl ring and the morpholine nitrogen of (2S)-2-(4-Bromophenyl)-4-methylmorpholine are expected to fine-tune its activity and selectivity for monoamine transporters.
Potential Indications:
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
-
Narcolepsy
-
Treatment-Resistant Depression
Anti-inflammatory and Analgesic Agent
Rationale: Research on 2-hydroxy(alkoxy)-2-aryl-4-alkyl-morpholines has revealed significant anti-inflammatory and analgesic activities.[5] The mechanism is thought to involve the modulation of inflammatory pathways. The 4-bromophenyl moiety in the target compound could contribute to these effects.
Potential Indications:
-
Neuropathic Pain
-
Inflammatory Disorders
Synthetic Protocols
The synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine can be approached through several established methods for the construction of 2-substituted morpholines. A plausible and efficient synthetic route is outlined below.
Synthesis of the Precursor (2S)-2-(4-Bromophenyl)morpholine
A common method for the synthesis of 2-substituted morpholines involves the reaction of an appropriate amino alcohol with an aryl bromomethyl ketone followed by cyclization.[5] For the enantiomerically pure synthesis, a chiral starting material is required.
Protocol 1: Synthesis of (2S)-2-(4-Bromophenyl)morpholine
-
Step 1: Synthesis of (S)-2-amino-2-(4-bromophenyl)ethanol. This chiral amino alcohol can be prepared through various asymmetric synthetic methods, such as the asymmetric reduction of a corresponding α-amino ketone or the use of a chiral auxiliary.
-
Step 2: Reaction with a suitable two-carbon electrophile. The chiral amino alcohol is then reacted with a reagent that will form the remaining part of the morpholine ring. A common approach is the reaction with a protected 2-haloethanol followed by deprotection and cyclization.
N-Methylation of (2S)-2-(4-Bromophenyl)morpholine
Protocol 2: Synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine
The final step is the methylation of the morpholine nitrogen. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[7]
-
Materials:
-
(2S)-2-(4-Bromophenyl)morpholine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve (2S)-2-(4-Bromophenyl)morpholine (1 equivalent) in formic acid (excess).
-
Slowly add formaldehyde solution (excess) to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure (2S)-2-(4-Bromophenyl)-4-methylmorpholine.
-
Diagram 1: Synthetic Workflow for (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Caption: Synthetic workflow for the target compound.
In Vitro Pharmacological Evaluation
To characterize the biological activity of (2S)-2-(4-Bromophenyl)-4-methylmorpholine, a series of in vitro assays are recommended.
Monoamine Transporter Activity Assays
Protocol 3: Neurotransmitter Release and Reuptake Assays
-
Objective: To determine if the compound acts as a releasing agent or reuptake inhibitor for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology: Use synaptosomes prepared from rat brain tissue or cell lines stably expressing the human transporters.
-
Release Assay: Preload the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [3H]dopamine). Incubate with varying concentrations of the test compound and measure the amount of radiolabel released into the supernatant.
-
Reuptake Assay: Incubate the synaptosomes or cells with a radiolabeled neurotransmitter in the presence of varying concentrations of the test compound. Measure the amount of radiolabel taken up by the cells.
-
-
Data Analysis: Calculate EC50 values for release and IC50 values for reuptake inhibition to determine the potency and selectivity of the compound.
Table 1: Hypothetical Monoamine Transporter Activity Profile
| Transporter | Release EC50 (nM) | Reuptake IC50 (nM) |
| DAT | 50 | 150 |
| NET | 25 | 80 |
| SERT | >1000 | >1000 |
Anti-inflammatory Activity Assays
Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Objective: To assess the anti-inflammatory potential of the compound.
-
Methodology:
-
Culture murine macrophage-like cells (e.g., RAW 264.7).
-
Pre-incubate the cells with various concentrations of (2S)-2-(4-Bromophenyl)-4-methylmorpholine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine release.
Diagram 2: In Vitro Evaluation Workflow
Caption: Workflow for in vitro pharmacological testing.
Conclusion
While (2S)-2-(4-Bromophenyl)-4-methylmorpholine is not extensively documented in current scientific literature, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry, particularly for the development of novel CNS-active and anti-inflammatory agents. The protocols provided in this document offer a robust framework for the synthesis and pharmacological evaluation of this and related compounds. Researchers are encouraged to utilize these methods to explore the therapeutic potential of this promising chemical entity.
References
- An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved from [Link]
- An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2017). PubMed Central. Retrieved from [Link]
-
2-Phenylmorpholine. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and characterization of 2-arylmorpholine hydrochloride. (2007).
- A review on pharmacological profile of Morpholine derivatives. (2015).
- Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. (1999).
-
The Synthesis of Some 2-Substituted Morpholines. (1980). R Discovery. Retrieved from [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]
- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis Online.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. (2021).
- A general synthesis of 2-alkyl(aryl)-4-morpholinopyridines. (1983). Journal of the Chemical Society, Perkin Transactions 1.
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). FLORE.
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). PubMed Central. Retrieved from [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]
- Contribution of the morpholine scaffold on the activity of... (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]
Application Note: Comprehensive Analytical Characterization of (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Abstract
This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of (2S)-2-(4-Bromophenyl)-4-methylmorpholine, a chiral heterocyclic compound of interest in pharmaceutical research and development. The control of chemical identity, purity, and stereochemical integrity is paramount for regulatory acceptance and ensuring consistent biological activity. This guide presents a multi-modal analytical approach, leveraging Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and molecular mass confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices, adherence to validation principles, and data integrity.
Introduction: The Analytical Imperative
(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1] As a chiral molecule, the specific stereoisomer, (2S), is expected to have a distinct pharmacological and toxicological profile from its (2R)-enantiomer. Therefore, robust analytical methods are not merely a quality control checkpoint but a fundamental necessity to ensure that the correct enantiomer is being studied and developed.
This application note details the necessary analytical workflows to provide a complete characterization profile, addressing three critical questions:
-
Is it the right enantiomer? (Stereochemical Identity & Purity)
-
Is it the right molecule? (Structural Identity)
-
Is it pure? (Chemical Purity)
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
The quantitative determination of enantiomeric excess (%ee) is the most critical analytical challenge for a chiral compound. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose due to its high resolving power and accuracy.[2][3]
Principle of Chiral Separation
Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. Chiral Stationary Phases create a chiral environment within the column. The stationary phase contains a single enantiomer of a chiral selector which forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different interaction energies, leading to differential retention times and, thus, separation.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are the first choice for screening chiral separations of pharmaceutical compounds.[2][5]
Workflow for Chiral HPLC Method Development and Validation
Caption: Workflow for chiral HPLC method development and validation.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the enantiomeric separation of (2S)-2-(4-Bromophenyl)-4-methylmorpholine.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-2 or Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Rationale: This is a typical normal-phase system. n-Hexane is the weak solvent, and IPA is the polar modifier that modulates retention. DEA is a basic additive used to suppress secondary interactions with residual silanols on the silica support and to sharpen the peak shape of the amine analyte.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Rationale: The bromophenyl group provides strong UV absorbance at lower wavelengths. 225 nm offers a good balance of sensitivity and specificity.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Suitability and Validation
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. Validation should be performed in accordance with USP <1225> and ICH Q2(R1) guidelines.[8][9]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between enantiomer peaks | Ensures baseline separation for accurate quantification.[7] |
| Tailing Factor (T) | ≤ 1.5 for the (2S)-enantiomer peak | Indicates good peak symmetry and chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Linearity (r²) | ≥ 0.998 | Confirms a direct relationship between detector response and concentration.[10] |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | Defines the limits of detection and reliable quantification for the undesired enantiomer.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the consistency and reproducibility of the method.[10] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules.[11] Both ¹H and ¹³C NMR are required for a complete characterization.
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed information about molecular structure, connectivity, and conformation.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) FT-NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
For detailed analysis, 2D experiments like COSY (Correlation Spectroscopy) are recommended to establish proton-proton coupling networks.[11]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 or HSQC experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.[12]
-
Data Interpretation and Expected Spectra
The structure of (2S)-2-(4-Bromophenyl)-4-methylmorpholine presents several distinct regions in the NMR spectrum.
| Proton Assignment | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H-Ar) | 7.4 - 7.6 and 7.1 - 7.3 | Two Doublets (AA'BB') | 2H each | Classic pattern for a 1,4-disubstituted benzene ring. |
| H-2 (Benzylic) | ~4.5 | Doublet of Doublets (dd) | 1H | Coupled to the two H-3 protons. Its position is deshielded by both the oxygen and the aromatic ring. |
| H-6eq, H-5eq | ~3.8 - 4.0 | Multiplets (m) | 2H | Protons on carbons adjacent to oxygen are deshielded.[12] |
| H-3ax, H-3eq | ~2.8 - 3.1 | Multiplets (m) | 2H | Complex splitting due to geminal and vicinal coupling. |
| H-5ax, H-6ax | ~2.5 - 2.8 | Multiplets (m) | 2H | Protons on carbons adjacent to nitrogen. |
| N-CH₃ | ~2.3 | Singlet (s) | 3H | Characteristic singlet for an N-methyl group. |
| Carbon Assignment | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| C-Ar (quaternary, C-Br) | ~122 | |
| C-Ar (quaternary, C-Morpholine) | ~140 | |
| C-Ar (CH) | ~128 - 132 | Two signals expected for the aromatic CH carbons. |
| C-2 (Benzylic CH) | ~75 | Deshielded by oxygen and the aromatic ring. |
| C-6 (CH₂) | ~67 | Adjacent to oxygen.[12] |
| C-3 (CH₂) | ~55 | Adjacent to nitrogen. |
| C-5 (CH₂) | ~50 | Adjacent to nitrogen. |
| N-CH₃ | ~42 |
Note: Predicted chemical shifts are based on published data for similar N-methyl-2-arylmorpholine structures and general principles of NMR spectroscopy.[11][13]
Purity Profiling and Mass Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the compound with respect to volatile or semi-volatile impurities that may not be detected by HPLC. It also serves as a crucial secondary method for confirming the molecular weight.
Principle of GC-MS
In GC, a sample is vaporized and separated into its components as it travels through a capillary column. The separation is based on the components' boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Impact, EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The result is a mass spectrum that serves as a molecular "fingerprint."
Overall Analytical Strategy
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. usp.org [usp.org]
- 9. cubiclaboratories.com [cubiclaboratories.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Morpholine-Based Libraries: From Kinase Inhibition to Antimicrobial Activity
Abstract
Morpholine is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs ranging from the EGFR inhibitor Gefitinib to the antibiotic Linezolid. Its popularity stems from its ability to modulate lipophilicity (logP) and improve solubility while maintaining metabolic stability. However, screening morpholine-derivative libraries presents unique challenges, including pH-dependent solubility profiles and specific interference patterns. This application note details optimized high-throughput screening (HTS) protocols for morpholine-based libraries, focusing on TR-FRET kinase binding assays and phenotypic antimicrobial resazurin assays .
The Morpholine Advantage & Challenge in HTS
Physicochemical Profile
Morpholine (1-oxa-4-azacyclohexane) possesses a pKa of approximately 8.[1]3. At physiological pH (7.4), the nitrogen is largely protonated, existing as a cation.
-
Advantage: This ionization significantly enhances aqueous solubility compared to phenyl or piperidine analogs, reducing the risk of precipitation in HTS buffers.
-
Challenge: The cationic nature can lead to non-specific binding to negatively charged plate surfaces or DNA/RNA in phenotypic screens.
Library Management & Dispensing
To maintain the integrity of morpholine libraries, strict liquid handling protocols are required.
-
Solvent: Store 10 mM stocks in 100% DMSO. Avoid acidic DMSO solutions, which may cause salt formation and precipitation of the morpholine moiety.
-
Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for nanoliter-scale transfer. This "touchless" transfer eliminates tip-based carryover, which is critical when screening sticky, lipophilic morpholine derivatives.
Biochemical Assay: TR-FRET for PI3K Inhibition
Targeting the PI3K/mTOR pathway (common targets for morpholine derivatives).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer
Standard fluorescence intensity (FI) assays are prone to interference from autofluorescent small molecules. Morpholine derivatives, particularly those fused with coumarin or quinoline rings, can autofluoresce. TR-FRET is the mandatory standard here because it introduces a time delay (microseconds) between excitation and measurement, allowing short-lived compound fluorescence to decay before the specific signal is read.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a labeled tracer from the kinase active site by the test compound.
Reagents:
-
Kinase: PI3K alpha (recombinant human).
-
Tracer: Biotinylated-Kinase Tracer (Alexa Fluor™ 647 labeled).
-
Antibody: Eu-labeled anti-GST antibody (binds to GST-tagged Kinase).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent).
Step-by-Step Workflow (384-Well White Low-Volume Plate):
-
Compound Transfer: Dispense 10 nL of test compound (10 mM DMSO stock) into wells using acoustic transfer.
-
Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) mixture.
-
Note: Pre-incubating kinase and antibody ensures stable complex formation.
-
-
Tracer Addition: Add 5 µL of Tracer (concentration = Kd of tracer, typically 5-10 nM).
-
Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Detection: Read on a multimode reader (e.g., PerkinElmer EnVision).[2]
-
Excitation: 337 nm (Laser).
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Calculation: TR-FRET Ratio = (Em 665nm / Em 615nm) × 10,000.
-
Table 1: Assay Volume & Concentration Summary
| Component | Volume/Well | Final Concentration | Function |
| Test Compound | 10 nL | 10 µM (typically) | Inhibitor |
| Kinase/Ab Mix | 5 µL | 5 nM Kinase / 2 nM Ab | Target Complex |
| Tracer Solution | 5 µL | ~5-10 nM | Competitor |
| Total Volume | 10.01 µL | N/A |
Phenotypic Assay: Antimicrobial Resazurin Reduction
Targeting bacterial viability (e.g., for Oxazolidinone-like morpholines).
Principle
Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This assay is superior to Optical Density (OD600) for morpholine libraries because morpholine derivatives can sometimes precipitate at high concentrations, causing turbidity that mimics bacterial growth (false negative in OD, but correct in fluorescence).
Protocol: 384-Well Broth Microdilution
Organism: Staphylococcus aureus (ATCC 29213) or Klebsiella pneumoniae.
Step-by-Step Workflow:
-
Culture Prep: Grow bacteria to mid-log phase. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to
CFU/mL. -
Compound Transfer: Dispense 50 nL of morpholine compounds into black, clear-bottom 384-well plates.
-
Inoculation: Dispense 50 µL of bacterial suspension into columns 1-22.
-
Control 1 (Max Signal): Bacteria + DMSO (Columns 23).
-
Control 2 (Min Signal): Media only (Sterility, Column 24).
-
-
Incubation: 18 hours at 37°C.
-
Development: Add 5 µL of 0.01% Resazurin solution.
-
Second Incubation: 1-2 hours at 37°C until Max Signal wells turn pink.
-
Detection: Fluorescence Intensity (Ex 560 nm / Em 590 nm).
Data Analysis & Hit Validation Logic
The "Aggregator" False Positive
Morpholine derivatives with long lipophilic tails can form colloidal aggregates that sequester enzymes, leading to false positives in biochemical assays.
-
Validation Step: Re-test hits in assay buffer containing 0.01% Triton X-100 or increased Brij-35 . True binders will retain potency; aggregators will lose activity as the detergent disrupts the colloid.
Pathway Visualization
The following diagram illustrates the critical decision-making pathway for validating morpholine hits.
Caption: Logic flow for triaging morpholine hits, emphasizing the critical detergent test to rule out colloidal aggregation.
References
-
Kourounakis, A., et al. (2020).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link
-
Markossian, S., et al. (Eds). (2012).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] "HTS Assay Validation." Link
-
Simó, C., et al. (2022).[6] "Resazurin-based high-throughput screening method for the discovery of dietary phytochemicals to target microbial transformation." RSC Advances. Link
-
Lowery, T.J., et al. (2010). "Deep sequencing of the PI3K/mTOR pathway." SLAS Discovery (formerly J. Biomol. Screen). Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8083, Morpholine." Link
Sources
- 1. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 2. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resazurin-based high-throughput screening method for the discovery of dietary phytochemicals to target microbial transformation of l -carnitine into t ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00103A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Welcome to the technical support center for the synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, detailed protocols, and visual aids to support your experimental work.
Introduction: The Synthetic Challenge
(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is prized for conferring favorable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates.[1] However, the synthesis of specifically substituted chiral morpholines can be challenging, often plagued by low yields, side-product formation, and difficult purifications. This guide focuses on a common and practical two-step synthetic sequence and addresses the critical parameters for success.
Proposed Synthetic Route
A robust and frequently employed strategy involves a two-step process: first, the formation of the chiral morpholine ring, followed by N-alkylation.
-
Step 1: Cyclization to form (2S)-2-(4-Bromophenyl)morpholine. This is achieved via the reaction of an enantiopure amino alcohol, (1R)-2-amino-1-(4-bromophenyl)ethanol, with a suitable C2-electrophile followed by base-mediated ring closure.
-
Step 2: N-methylation. The secondary amine of the morpholine ring is then methylated to yield the final product. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Below is a visual representation of the proposed workflow.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Synthesis of (2S)-2-(4-Bromophenyl)morpholine
Question: My yield for the initial cyclization is consistently below 40%. What are the likely causes and how can I improve it?
Answer: Low yield in this step is a common problem and can often be traced to several factors. Let's break down the potential causes and solutions.
-
Incomplete Initial Alkylation: The first chemical event is the N-alkylation of the primary amine with the 2-carbon electrophile (e.g., 2-chloroethanol or 2-bromoethanol). If this step is inefficient, the subsequent cyclization cannot proceed.
-
Causality: The nucleophilicity of the amine might be insufficient, or the reaction conditions may not be optimal.
-
Solution:
-
Choice of Electrophile: 2-Bromoethanol is more reactive than 2-chloroethanol and may improve the rate of the initial alkylation.
-
Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial to deprotonate the amine without competing in the reaction. A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
-
Temperature: This reaction often requires elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Ensure your reaction is heated adequately and consistently.
-
-
-
Side Reactions: O-Alkylation and Bis-Alkylation:
-
Causality: The starting material contains two nucleophilic sites: the amine and the alcohol. While the amine is generally more nucleophilic, O-alkylation can occur, especially under harsh conditions. Additionally, the secondary amine intermediate can react again with the electrophile (bis-alkylation), leading to undesired byproducts.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amino alcohol relative to the halo-alcohol to minimize bis-alkylation.
-
Temperature Control: Excessively high temperatures can reduce selectivity. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
-
-
Inefficient Cyclization: The final ring-closing step is an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the halide.
-
Causality: For the cyclization to occur, the alcohol must be deprotonated. If the base is too weak or is consumed in side reactions, this step will be slow or incomplete.
-
Solution:
-
Stronger Base for Cyclization: Some protocols employ a two-step, one-pot procedure where a stronger base (e.g., NaH or t-BuOK) is added after the initial alkylation is complete to drive the cyclization. This ensures the alcohol is deprotonated to form the more nucleophilic alkoxide.[2] This approach is particularly effective when using reagents like ethylene sulfate for the annulation.[3][4]
-
-
-
Purification Losses:
-
Causality: The product, being an amine, can be basic and may streak on silica gel chromatography. It may also be highly soluble in aqueous layers during workup.
-
Solution:
-
Workup: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). A final back-extraction of the combined organic layers with brine can help remove residual water and water-soluble impurities.
-
Chromatography: To improve peak shape during column chromatography, consider pre-treating your silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to your eluent system.
-
-
Below is a decision tree to guide your troubleshooting process for low yield in Step 1.
Caption: Troubleshooting decision tree for low yield in Step 1.
Step 2: N-Methylation
Question: The N-methylation reaction is sluggish and gives a mixture of starting material and product. How can I drive it to completion?
Answer: The Eschweiler-Clarke reaction is generally robust, but its efficiency can be influenced by several parameters.
-
Reagent Quality and Stoichiometry:
-
Causality: The reaction relies on the in-situ formation of a methyliminium ion from formaldehyde, which is then reduced by formic acid. Old reagents can lead to poor results.
-
Solution:
-
Use a fresh, high-quality source of aqueous formaldehyde (formalin) or paraformaldehyde.
-
Ensure a molar excess of both formaldehyde (at least 2-3 equivalents) and formic acid (at least 2-3 equivalents) is used. Formic acid acts as both the catalyst and the reductant.
-
-
-
Reaction Temperature:
-
Causality: The reaction requires heat to facilitate both the iminium ion formation and the hydride transfer from formate.
-
Solution: The reaction is typically heated to 80-100 °C. At this temperature, you should observe gentle bubbling (CO₂ evolution) as the formic acid is consumed. If the reaction is too cool, it will be very slow. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
-
Workup Procedure:
-
Causality: The final product is a tertiary amine. The reaction mixture is acidic due to the excess formic acid. A proper basic workup is essential to isolate the free amine product.
-
Solution: After cooling the reaction, carefully basify the mixture with a strong base like NaOH or K₂CO₃ until the pH is >10. This neutralizes the formic acid and deprotonates the amine, allowing for efficient extraction into an organic solvent. Failure to adequately basify the solution will result in the product remaining in the aqueous layer as a formate salt.
-
Question: My final product is contaminated with an N-formyl impurity. Why did this happen?
Answer: Formation of an N-formyl byproduct can occur under certain conditions.
-
Causality: If the reduction of the intermediate iminium ion is slow or incomplete, it can be hydrolyzed back to the secondary amine and formaldehyde, or it can be trapped by formate to produce an N-formyl species, especially if the formic acid is not present in sufficient excess or if the temperature is not high enough to facilitate the final reduction step.
-
Solution: Ensure you are using a sufficient excess of formic acid and that the reaction is heated appropriately to encourage the complete reduction of the iminium intermediate.
Frequently Asked Questions (FAQs)
Q1: How critical is the enantiomeric purity of the starting amino alcohol? A1: It is absolutely critical. The stereocenter at the C2 position of the morpholine ring is set by the starting material, (1R)-2-amino-1-(4-bromophenyl)ethanol. This synthesis does not involve any steps that would invert or racemize this center, so the enantiomeric purity of your final product will be directly determined by the purity of your starting material.
Q2: Are there alternative, "greener" methods for the cyclization step? A2: Yes. A notable green alternative involves using ethylene sulfate as the C2-electrophile.[2][3] This method is often high-yielding, proceeds under milder conditions, and avoids the use of halogenated reagents. The reaction typically involves mixing the amino alcohol with ethylene sulfate to form a zwitterionic intermediate, which is then cyclized with a base like potassium tert-butoxide (t-BuOK).[2]
Q3: What are the best methods for monitoring these reactions? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. For these compounds, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is usually effective. Staining with ninhydrin can be useful for visualizing the primary and secondary amine intermediates, as they will typically stain yellow or red. The final tertiary amine product will not stain with ninhydrin. For more precise monitoring, especially for identifying side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q4: I need to perform this synthesis on a larger scale (>50 g). What should I consider? A4: For scale-up, several factors become more important:
-
Heat Management: Both steps can be exothermic, especially the acid-base neutralization during workup. Use a jacketed reactor or an ice bath to control the temperature.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for consistent heating and reagent distribution.
-
Gas Evolution: The N-methylation step evolves a significant amount of CO₂ gas. Ensure your reactor is adequately vented to avoid pressure buildup.
-
Purification: Large-scale column chromatography can be cumbersome. Consider alternatives like crystallization or distillation if the product's properties allow.
Detailed Experimental Protocols
Protocol 1: Synthesis of (2S)-2-(4-Bromophenyl)morpholine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (1R)-2-amino-1-(4-bromophenyl)ethanol (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF, approx. 0.2 M).
-
Add 2-bromoethanol (1.2 eq) to the suspension.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase) to afford the title compound.
Protocol 2: Synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine (Eschweiler-Clarke)
-
To a round-bottom flask, add (2S)-2-(4-Bromophenyl)morpholine (1.0 eq) and formic acid (3.0 eq).
-
Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C for 4-6 hours. You should observe CO₂ evolution.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the solution to pH >10 by the slow addition of 4M NaOH solution.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product is often of high purity after this procedure, but can be further purified by chromatography if necessary.
| Parameter | Typical Value | Rationale |
| Step 1: Temp | 90-110 °C | To overcome the activation energy for Sₙ2 reactions. |
| Step 1: Base | K₂CO₃ or Cs₂CO₃ | Non-nucleophilic base to prevent competition with the amine. |
| Step 2: Reagents | >2 eq excess | To drive the reaction to completion and ensure full reduction. |
| Step 2: Temp | 90-100 °C | Required for CO₂ extrusion and hydride transfer. |
Table 1: Summary of Key Reaction Parameters.
References
- M. D. Zhu, S. Liu, Z. Deng, G. Wang, "Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate," Rasayan J. Chem., 2014, 7(4), 365-370.
- BenchChem, "Optimizing reaction conditions for the synthesis of morpholine derivatives." [URL: https://www.benchchem.
- J. Am. Chem. Soc., "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation," J. Am. Chem. Soc.2025, 147(17), 14605-14613. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c01832]
- Wolfe, J. P., et al., "A New Strategy for the Synthesis of Substituted Morpholines," Org. Lett., 2007, 9(22), 4539-4542. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574676/]
- Organic Chemistry Portal, "Synthesis of morpholines." [URL: https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm]
- Google Patents, "Synthesis process of N-methylmorpholine," CN111675677B. [URL: https://patents.google.
- BenchChem, "side reactions and byproduct formation in morpholine synthesis." [URL: https://www.benchchem.
- ResearchGate, "Conversion and selectivity in the N‐methylation of morpholine under..." [URL: https://www.researchgate.net/figure/Conversion-and-selectivity-in-the-N-methylation-of-morpholine-under-continuous-flow_fig2_336494951]
- K. G. Ortiz, et al., "Green Synthesis of Morpholines via Selective Monoalkylation of Amines," J. Am. Chem. Soc., 2024. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c08417]
- K. Ortiz, et al., "Green Synthesis of Morpholines via Selective Monoalkylation of Amines," ChemRxiv, 2024. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66dbe9a511385457053e1a6c]
- ResearchGate, "Morpholines. Synthesis and Biological Activity." [URL: https://www.researchgate.net/publication/259441113_Morpholines_Synthesis_and_Biological_Activity]
- Patsnap, "Synthesis process of N-methylmorpholine," CN111675677A. [URL: https://www.patsnap.
Sources
Technical Support Center: 2-Aryl-Morpholine Architectures
Topic: Troubleshooting Side-Product Formation in 2-Aryl-Morpholine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Core Directive & Scope
2-Aryl-morpholines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for norepinephrine reuptake inhibitors (e.g., Reboxetine , Viloxazine ) and psychostimulants (e.g., Phenmetrazine ).[1]
However, constructing the 2-aryl architecture presents a specific set of mechanistic pitfalls. The electronic bias of the aryl ring destabilizes standard SN2 trajectories, leading to regio-scrambling , elimination (styrene formation) , and oxidative degradation .
This guide deconstructs these failure modes. It is designed not as a textbook, but as a diagnostic tool to identify what went wrong based on the specific impurities observing in your LC-MS or NMR data.[1]
Diagnostic Module A: The Regioselectivity Paradox (Epoxide Route)
Scenario: You are synthesizing a 2-aryl morpholine via the ring-opening of a styrene oxide with an amino alcohol (e.g., ethanolamine), followed by cyclization.[1] Symptom: You observe a mixture of regioisomers (2-aryl vs. 3-aryl) or open-chain diols.[1]
The Mechanistic Root Cause
The opening of styrene oxide is governed by a tug-of-war between steric hindrance and electronic stabilization.[1]
-
Path A (Benzylic Attack): Favored by electronic factors.[1] The aryl ring stabilizes the developing positive charge (carbocation character) at the
-carbon. This is dominant under acidic/Lewis Acid conditions.[1] -
Path B (Terminal Attack): Favored by steric factors.[1] The nucleophile attacks the less hindered
-carbon.[1] This is dominant under basic/nucleophilic conditions.[1]
Troubleshooting Guide
| Observation (Data) | Diagnosis | Root Cause | Corrective Action |
| Product is 3-aryl morpholine (or precursor) | Inverse Regioselectivity | Reaction conditions were too acidic or involved a "loose" SN2 transition state, allowing benzylic attack. | Switch to Basic Conditions: Use a strong nucleophile (amine anion) in a polar aprotic solvent (DMF/DMSO) to force SN2 attack at the terminal carbon. |
| Product is a 1,2-Diol | Hydrolysis | Moisture present in the reaction.[1] Styrene oxides are hypersensitive to acid-catalyzed hydrolysis.[1] | Strict Anhydrous Protocol: Use molecular sieves.[1] Switch to a non-hygroscopic solvent (e.g., Toluene instead of THF/Ether).[1] |
| Low Yield + Polymer | Oligomerization | The amino-alcohol product reacted with another equivalent of epoxide.[1] | Stoichiometry Control: Use a large excess of the amine (3–5 equiv.) to statistically favor mono-alkylation, then recycle the excess amine. |
Visual Logic: Regioselectivity Decision Tree
Caption: Figure 1. Regiochemical divergence in styrene oxide ring-opening. Acidic conditions favor benzylic attack (red path), while basic conditions favor terminal attack (green path).
Diagnostic Module B: Cyclization Failures & Elimination
Scenario: You have the open-chain amino-alcohol intermediate and are attempting to close the ring (e.g., using Mitsunobu conditions or acid-mediated dehydration).[1] Symptom: The mass spectrum shows a peak of [M-18] (loss of water) but the NMR shows vinyl protons (styrene derivative) instead of the morpholine ring.
The Mechanistic Root Cause
Closing the morpholine ring to form the 2-aryl system is entropically difficult (6-endo-tet).[1] If the leaving group (OH activated as OMs, OTs, or OPPh3) is at the benzylic position, Elimination (E2 or E1) becomes a dominant competing pathway because the resulting double bond is conjugated with the aryl ring (styrene formation).
Troubleshooting Guide
| Q: Why am I seeing styrene peaks (5.0–6.7 ppm) in NMR? |
| A: You triggered an elimination cascade. |
| Fix 1 (The Leaving Group): Do not activate the benzylic alcohol. Design your synthesis so the leaving group is on the nitrogen arm (e.g., N-alkylation with bis(2-chloroethyl)ether) or activate the primary alcohol if possible.[1] |
| Fix 2 (The Base): If using Mitsunobu or Sulfonyl chlorides, avoid bulky bases that act as proton scavengers.[1] Use non-nucleophilic, weak bases.[1] |
| Fix 3 (Temperature): Elimination has a higher activation energy than substitution.[1] Lower the temperature (0°C to -10°C) and extend reaction time. |
Diagnostic Module C: Advanced Metal-Catalyzed Impurities
Scenario: You are using Palladium-catalyzed carboamination (e.g., Wolfe or Buchwald type) to synthesize the morpholine from an allylamine or similar precursor.[1] Symptom: Formation of enamines or reduced side products.[1]
Key Side Reaction: -Hydride Elimination
In Pd-catalyzed cycles, after the aryl group adds, the organopalladium intermediate must undergo C-N bond formation (reductive elimination).[1] However, if the intermediate has
Protocol Adjustment
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., JohnPhos , BrettPhos ).[1] These sterically crowd the metal center, retarding $\beta-hydride elimination and accelerating the desired C-N bond forming reductive elimination.[1]
-
Substrate Design: Ensure the nitrogen protecting group (e.g., Boc, Ts) renders the nitrogen sufficiently nucleophilic for the final displacement but prevents chelation that stalls the cycle.
Critical Impurity Profile: Reboxetine & Phenmetrazine[1]
When synthesizing specific APIs, regulatory bodies (FDA/EMA) require identification of specific process-related impurities.[1]
| Drug Target | Common Impurity | Origin/Mechanism | Reference |
| Reboxetine | Des-ethyl Reboxetine | Incomplete alkylation or degradation of the ethoxy-phenol ether. | [1, 2] |
| Reboxetine | Dichloro-impurity | If using chloro-acetyl chloride or similar reagents, over-halogenation or radical chlorination can occur.[1] | [1] |
| Phenmetrazine | Iso-Phenmetrazine | Diastereomer formation (cis vs trans).[1] The thermodynamic product is usually trans, but kinetic conditions yield cis. | [3] |
References
-
Son, S., & Lee, H. (2024).[1] Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC.
-
LGC Standards. (2025). Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
-
Wikipedia Contributors. (2025).[1] Phenmetrazine.[1] Wikipedia.[1]
-
Oveisi, A. R., et al. (2025).[1][2] The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP. ResearchGate.
-
American Chemical Society. (2025).[1][3] Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Figshare.[1]
Sources
Minimizing racemization during the synthesis of chiral morpholines
Technical Support Center: Synthesis of Chiral Morpholines
A Guide to Minimizing Racemization and Ensuring Stereochemical Integrity
Welcome to our dedicated technical support center for the synthesis of chiral morpholines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial scaffolds while maintaining their stereochemical purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with racemization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of chiral morpholines, leading to a loss of enantiomeric excess (% ee).
Question 1: I'm observing significant racemization during the N-alkylation of my chiral 2-substituted morpholine. What are the likely causes and how can I mitigate this?
Answer:
Racemization during the N-alkylation of a chiral morpholine, particularly at the C2 position, is a common challenge. The primary mechanism to consider is the formation of an achiral enamine intermediate, which can then be protonated non-stereoselectively.
Underlying Causes & Solutions:
-
Harsh Reaction Conditions: The use of strong bases and high temperatures can promote the formation of the problematic enamine intermediate.
-
Troubleshooting:
-
Base Selection: Opt for milder, non-nucleophilic bases. Instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), consider using potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These weaker bases are often sufficient to deprotonate the morpholine nitrogen without causing significant epimerization at the adjacent stereocenter.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.
-
-
-
Nature of the Electrophile: Highly reactive electrophiles can lead to more aggressive reaction conditions, indirectly promoting racemization.
-
Troubleshooting:
-
Alkylating Agent: If using a highly reactive alkyl halide, consider switching to a less reactive one (e.g., from an iodide to a bromide or chloride) and compensating with a slightly longer reaction time or a mild activator.
-
-
Experimental Protocol: N-Alkylation of (R)-2-methylmorpholine with Minimized Racemization
-
To a solution of (R)-2-methylmorpholine (1.0 eq) in anhydrous acetonitrile (MeCN, 0.1 M) at 0 °C, add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the suspension for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the cooled suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the enantiomeric excess of the product using chiral HPLC or SFC.
Question 2: My synthesis involves the cyclization of a chiral amino alcohol to form the morpholine ring. At what stage is racemization most likely to occur, and what preventative measures can I take?
Answer:
In the synthesis of chiral morpholines via the cyclization of a chiral amino alcohol, the most critical step for potential racemization is often the activation of the hydroxyl group, especially if it's adjacent to the stereocenter.
Key Considerations and Preventative Strategies:
-
Activation of the Hydroxyl Group:
-
Mitsunobu Reaction: While generally reliable, the Mitsunobu reaction can sometimes lead to partial racemization if the intermediate oxyphosphonium salt has a prolonged lifetime or if the reaction conditions are not optimized.
-
Troubleshooting: Ensure slow addition of the DEAD or DIAD reagent at low temperatures (typically 0 °C or below). Use a non-polar solvent like THF or toluene.
-
-
Sulfonylation: Conversion of the alcohol to a tosylate or mesylate followed by intramolecular SN2 displacement is a common strategy. Racemization can occur if the sulfonylating agent or the subsequent base treatment promotes side reactions.
-
Troubleshooting: Use a non-nucleophilic base like 2,6-lutidine or pyridine during the sulfonylation step to avoid side reactions. For the subsequent cyclization, a milder base like potassium carbonate is often sufficient.
-
-
-
Protecting Group Strategy: The choice of protecting groups for the amine can influence the stereochemical outcome.
-
Troubleshooting: A bulky protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group, can sterically hinder side reactions that might lead to racemization. The Boc group is also stable to many reaction conditions and can be easily removed later.
-
Diagram: Racemization Pathway During N-Alkylation
Caption: Potential pathway for racemization of a C2-substituted morpholine.
Question 3: I am performing a reductive amination to synthesize a chiral morpholine, and the diastereoselectivity is poor. How can I improve this?
Answer:
Poor diastereoselectivity in reductive amination for morpholine synthesis often stems from the non-selective reduction of the intermediate iminium ion or enamine.
Strategies for Improving Diastereoselectivity:
-
Choice of Reducing Agent: The steric bulk of the reducing agent can significantly influence the facial selectivity of the reduction.
-
Troubleshooting:
-
Bulkier Hydride Reagents: Instead of sodium borohydride (NaBH4), consider using bulkier reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions. STAB is often the reagent of choice as it is less toxic than NaBH3CN and the reaction can be performed in a one-pot fashion.
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) can provide high diastereoselectivity, often influenced by the substrate adsorbing to the catalyst surface in a preferred conformation.
-
-
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for the formation of the iminium ion without promoting side reactions.
-
Solvent: The choice of solvent can influence the conformation of the intermediate and thus the stereochemical outcome. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with STAB.
-
Data Summary: Impact of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Conditions | Common Diastereomeric Ratio (d.r.) | Key Advantages |
| Sodium Borohydride (NaBH4) | Methanol, 0 °C to rt | Often low to moderate | Inexpensive, readily available |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 5-6 | Moderate to high | Effective for reductive amination |
| Sodium Triacetoxyborohydride (STAB) | DCM or DCE, Acetic Acid (cat.) | Often high to excellent | Mild, high selectivity, one-pot procedure |
| H2, Pd/C | Methanol or Ethanol, 1-5 bar H2 | Substrate-dependent, can be high | "Green" conditions, often high selectivity |
Question 4: Can the choice of protecting group for the nitrogen atom influence the stereochemical stability of the adjacent chiral center?
Answer:
Absolutely. The electronic and steric properties of the nitrogen protecting group can play a significant role in preventing racemization at an adjacent stereocenter.
-
Electron-Withdrawing Groups (EWGs): Protecting groups like carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts, Ns) decrease the basicity of the nitrogen and can reduce the propensity for enamine formation. The lone pair on the nitrogen is delocalized into the carbonyl or sulfonyl group, making it less available to participate in a deprotonation/reprotonation sequence that would lead to racemization.
-
Steric Hindrance: Bulky protecting groups can sterically shield the proton at the chiral center, making it less accessible to bases. This is another reason why the Boc group is often a good choice.
Diagram: Workflow for Stereoselective Morpholine Synthesis
Caption: A general workflow for the stereoselective synthesis of chiral morpholines.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Technical Support Center: Scaling Up the Synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related chiral morpholine derivatives. Morpholine and its derivatives are significant pharmacophores in medicinal chemistry, valued for their favorable pharmacokinetic properties.[1][2] This guide provides in-depth protocols, troubleshooting advice, and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring efficiency, high purity, and stereochemical integrity.
Synthetic Strategy Overview
The most robust and scalable approach to synthesizing enantiomerically pure (2S)-2-(4-Bromophenyl)-4-methylmorpholine involves a three-stage process. This strategy prioritizes the reliable formation of the racemic morpholine core, followed by a classical chiral resolution, and concludes with a straightforward N-alkylation. This method is often more cost-effective and scalable than a direct asymmetric synthesis for many industrial applications.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-2-(4-Bromophenyl)morpholine
This procedure is adapted from general methods for synthesizing 2-aryl morpholines, which involve the reaction of an aminoethanol with an aryl-bromomethyl-ketone.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminoethanol (1.1 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetonitrile (MeCN) to form a slurry.
-
Reagent Addition: Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq.) in MeCN and add it dropwise to the stirring slurry at room temperature. The initial reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromoacetophenone is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Extraction: Dissolve the crude oil in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield racemic (±)-2-(4-bromophenyl)morpholine as a solid.[4]
Protocol 2: Chiral Resolution of (±)-2-(4-Bromophenyl)morpholine
Chiral resolution via diastereomeric salt formation is a robust method for separating enantiomers on a large scale.[][6] The choice of resolving agent is critical and may require screening.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic morpholine (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve the chiral resolving agent, such as (S)-(+)-mandelic acid (0.5-0.6 eq.), in the same hot solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic morpholine solution while maintaining the elevated temperature. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Enantiomeric Purity Check: Analyze a small sample of the crystalline salt. To do this, liberate the free base with aqueous NaOH, extract with an organic solvent, and analyze by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to determine the enantiomeric excess (ee).[7]
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from the same solvent system to enhance the ee.
-
Liberation of Free Base: Suspend the diastereomerically pure salt in water and add aqueous NaOH (e.g., 2M) until the pH is >12. Extract the free (2S)-2-(4-Bromophenyl)morpholine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the enantiomerically pure product.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the enantiomerically pure (2S)-2-(4-Bromophenyl)morpholine (1.0 eq.), formic acid (HCOOH, 2.5 eq.), and aqueous formaldehyde (HCHO, 2.2 eq., ~37% solution).
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Gas evolution (CO₂) will be observed. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with aqueous NaOH or Na₂CO₃ to a pH >10.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary to yield the final product, (2S)-2-(4-Bromophenyl)-4-methylmorpholine.
Data Summary Table
| Step | Key Reagents | Stoichiometry (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1. Cyclization | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 1.0 | Acetonitrile | 82 | 12-18 | 65-80% |
| 2-Aminoethanol | 1.1 | |||||
| K₂CO₃ | 2.5 | |||||
| 2. Resolution | (±)-2-(4-Bromophenyl)morpholine | 1.0 | Ethanol | RT | 12-24 | ~35-45% (of theoretical max 50%) |
| (S)-(+)-Mandelic Acid | 0.5-0.6 | |||||
| 3. N-Methylation | (2S)-2-(4-Bromophenyl)morpholine | 1.0 | None | 80-90 | 4-6 | >90% |
| Formaldehyde (37% aq.) | 2.2 | |||||
| Formic Acid | 2.5 |
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
Q1: My cyclization reaction (Step 1) resulted in a low yield and a dark, viscous product. What is the likely cause?
A1: Low yields and dark coloration often point to side reactions or degradation. The primary causes include:
-
Reaction Temperature: Excessively high temperatures can lead to polymerization or decomposition of the 2-aminoethanol. Conversely, a temperature that is too low will result in an incomplete reaction. Ensure your reflux is stable and consistent.
-
Base Strength: While K₂CO₃ is sufficient, a very strong base could deprotonate the amino alcohol and promote side reactions. A weak base may not be effective enough to drive the reaction to completion.
-
Air Oxidation: The amino alcohol can be susceptible to oxidation at high temperatures. While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes improve the outcome.
Q2: After the chiral resolution (Step 2), my enantiomeric excess (ee) is below 90%. How can I improve this?
A2: Achieving high enantiomeric excess is the most critical and often challenging part of this synthesis.
-
Optimize Crystallization: The key is slow, controlled cooling. Rapidly crashing the salt out of solution will trap impurities and the undesired diastereomer, leading to low ee. Allow the solution to cool naturally to room temperature over several hours before moving it to an ice bath.
-
Solvent Screening: The choice of solvent is crucial for effective differentiation of diastereomeric salt solubility. If ethanol is not effective, try other alcohols like methanol or isopropanol, or solvent mixtures (e.g., ethanol/water).
-
Recrystallization: It is very common to perform one or two recrystallizations of the diastereomeric salt to achieve >98% ee. Each recrystallization step will sacrifice some yield for a significant gain in purity.
-
Alternative Resolving Agent: If optimization fails, the chosen chiral acid may not be a good match for your compound. You may need to screen other commercially available resolving agents, such as derivatives of tartaric acid or camphorsulfonic acid.[6]
Q3: The N-methylation reaction (Step 3) is sluggish and does not go to completion according to TLC analysis.
A3: This is typically due to issues with the reagents or reaction conditions.
-
Reagent Quality: Ensure the formaldehyde and formic acid are of good quality. Old reagents can degrade. Using a slight excess of both is standard practice to drive the reaction to completion.
-
Temperature Control: The Eschweiler-Clarke reaction requires sufficient heat to drive the mechanism, which involves the decomposition of an intermediate formate salt. Ensure the internal reaction temperature reaches at least 80°C.
-
pH during Reaction: The reaction mixture must remain acidic for the mechanism to proceed. The presence of excess formic acid ensures this.
Frequently Asked Questions (FAQs)
Q4: Are there alternative, more modern methods for synthesizing 2-aryl morpholines?
A4: Yes, the field is continually evolving. Recent advancements include photocatalytic methods that can construct the morpholine ring with high diastereoselectivity from readily available starting materials.[1][8] These methods often operate under mild conditions but may require specialized equipment (e.g., photoreactors) and more expensive catalysts, making them potentially less suitable for initial large-scale production without process optimization.
Q5: How can I definitively confirm the absolute stereochemistry of my final product?
A5: Confirmation of the (S)-configuration is essential. While comparison to literature values for optical rotation is a good indicator, it is not definitive. The most reliable methods are:
-
X-ray Crystallography: If you can grow a suitable crystal of either the final product or a chiral salt intermediate, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration.[9]
-
Chiral Chromatography: While chiral HPLC/SFC confirms enantiomeric purity, it does not assign the absolute configuration unless you have an authenticated standard of the (S) or (R) enantiomer to compare retention times.
Q6: What are the primary safety concerns I should be aware of during this synthesis?
A6: Standard laboratory safety protocols should be followed. Specific hazards include:
-
2-bromo-1-(4-bromophenyl)ethan-1-one: This is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic Acid: This is a corrosive liquid. Handle with care to avoid skin and respiratory tract exposure.
-
High Temperatures: The cyclization and methylation steps require heating. Use appropriate heating mantles and ensure glassware is free of defects.
Q7: Can I substitute the Eschweiler-Clarke reaction with another N-methylation method?
A7: Absolutely. A common alternative is reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method proceeds at room temperature and often gives very clean products. Another option is direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine), though this runs the risk of over-alkylation to form a quaternary ammonium salt.
References
- Benchchem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
- Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- Organic Process Research & Development. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant.
- ResearchGate. (n.d.). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines.
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- ETH Zurich Research Collection. (2022). Multi-parameter optimization: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- R Discovery. (1980). The Synthesis of Some 2-Substituted Morpholines.
- Waters Corporation. (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection.
- National Institutes of Health. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
- ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega.
- ChemicalBook. (n.d.). 2-(4-bromophenyl)morpholine synthesis.
- PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
- MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
- USDA. (2001). Morpholine - Processing.
- PubMed. (2008). Synthesis and neuropharmacological evaluation of 2-aryl- and alkylapomorphines. Bioorganic & Medicinal Chemistry.
- MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- Google Patents. (n.d.). Process for the preparation of chiral 2-aryl morpholines.
- Figshare. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
- Chemdad Co. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride.
- ResearchGate. (n.d.). Scheme: Synthesis of 2-(3-bromophenyl).
- Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- Quickcompany. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone.
- National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. NIST WebBook.
- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97%.
- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97%.
- PubChem. (n.d.). (2S)-2-(4-Bromophenyl)morpholine.
Sources
- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 6. pharmtech.com [pharmtech.com]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the biological activity of (2S)-2-(4-Bromophenyl)-4-methylmorpholine with its enantiomer
Executive Summary: The Chiral Imperative
In the development of morpholine-based psychostimulants and antidepressants, chirality is not merely a structural detail—it is the primary determinant of potency and toxicity. (2S)-2-(4-Bromophenyl)-4-methylmorpholine is a para-halogenated, N-methylated derivative of the 2-phenylmorpholine scaffold.
Based on the established Structure-Activity Relationships (SAR) of the phenmetrazine and phendimetrazine class, the biological activity of this molecule is strictly stereodependent. This guide outlines the theoretical pharmacological divergence between the (2S)-eutomer and the (2R)-distomer, supported by protocols for experimental validation.
Key Pharmacological Prediction:
-
(2S)-Isomer: Predicted to be the eutomer (active isomer) with high affinity for dopamine (DAT) and norepinephrine (NET) transporters. The 4-bromo substituent typically enhances serotonin (SERT) transporter affinity compared to the unsubstituted parent.
-
(2R)-Isomer: Predicted to be the distomer (less active) regarding monoamine transport, but may retain affinity for Sigma-1 (
) receptors, potentially contributing to off-target effects.
Molecular Profile & Physicochemical Comparison
Before biological assessment, the enantiomers must be characterized. While they share identical scalar properties (MW, LogP), their vector properties (interaction with chiral biological surfaces) differ.
| Feature | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | (2R)-2-(4-Bromophenyl)-4-methylmorpholine |
| Configuration | S-configuration at C2 | R-configuration at C2 |
| Predicted Role | Monoamine Reuptake Inhibitor / Releaser | Sigma Receptor Ligand / Weak Transporter Ligand |
| Metabolic Fate | Rapid N-demethylation to active (2S)-metabolite | N-demethylation to less active (2R)-metabolite |
| Lipophilicity (cLogP) | ~2.8 (High BBB permeability) | ~2.8 (High BBB permeability) |
| Key Interaction | Steric fit into DAT S1 binding pocket | Steric clash in DAT S1 binding pocket |
Pharmacological Mechanisms: SAR Analysis
Monoamine Transporter Selectivity (DAT/NET/SERT)
The 2-phenylmorpholine scaffold relies on the spatial orientation of the phenyl ring relative to the protonated nitrogen.
-
The (2S) Advantage: In the (2S) configuration, the phenyl ring aligns optimally with the hydrophobic pocket of the Dopamine Transporter (DAT), mimicking the conformation of d-amphetamine and (2S)-phenmetrazine.
-
The 4-Bromo Effect: Para-substitution with a halogen (Bromine) increases lipophilicity and electron density. In amphetamine SAR, this shifts selectivity towards Serotonin (SERT) . Therefore, unlike unsubstituted phenmetrazine (DAT/NET selective), the (2S)-4-bromo derivative is expected to act as a triple reuptake inhibitor (SNDRI) or a serotonin-norepinephrine-dopamine releasing agent.
Metabolic Activation (The Prodrug Effect)
Similar to phendimetrazine, the N-methyl group often reduces direct transporter affinity.
-
Pathway: The compound undergoes hepatic N-demethylation via CYP450 enzymes (likely CYP2D6/3A4) to form 2-(4-bromophenyl)morpholine .
-
Implication: The (2S)-N-methyl parent may act partially as a prodrug. The (2S)-metabolite is likely the potent effector. The (2R)-isomer's metabolism yields a metabolite with significantly lower potency, rendering the (2R)-pathway largely therapeutic "dead weight."
Sigma-1 ( ) Receptor Affinity
Morpholine derivatives are privileged scaffolds for
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways of the enantiomers, highlighting the "Eutomer" vs. "Distomer" concept in this scaffold.
Figure 1: Pharmacological divergence of enantiomers. The (2S) pathway drives monoaminergic potency, largely via its N-demethylated metabolite.
Experimental Validation Protocols
To objectively compare these enantiomers, the following self-validating protocols are recommended.
Protocol A: Chiral Separation (Preparative HPLC)
Objective: Isolate >99% ee (enantiomeric excess) of each isomer for testing.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Validation: Reinject collected fractions. Calculate ee using the formula:
-
Criteria: Do not proceed to biological assays unless ee > 98%.
Protocol B: In Vitro Monoamine Uptake Assay
Objective: Determine
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Substrates:
-Dopamine, -Norepinephrine, -Serotonin. -
Procedure:
-
Incubate cells with test compound (1 nM to 10
M) for 10 min at 25°C. -
Add radiolabeled substrate and incubate for 5 min.
-
Terminate reaction with ice-cold buffer; lyse cells.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Plot log-concentration vs. % uptake inhibition. Fit to non-linear regression (Sigmoidal dose-response).
-
Control: Use Indatraline or Cocaine as a reference standard.
Workflow Visualization: Assay Pipeline
Figure 2: Experimental workflow for isolating and characterizing the enantiomers.
References
-
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers in addiction and other psychiatric disorders. Pharmacology & Therapeutics.[1][2][3][4][5][6][7]
-
Glennon, R. A., et al. (2008). Design and synthesis of morpholine derivatives: SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2025). 2-(4-Bromophenyl)morpholine.[8] National Center for Biotechnology Information.
-
Matsumoto, R. R., et al. (2001). Sigma receptors: potential targets for the treatment of substance abuse. Current Pharmaceutical Design.
-
Schmid, C. L., & Bohn, L. M. (2010). Serotonin signaling through the sigma-1 receptor. Neuropsychopharmacology.
Sources
- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2s)-2-(4-Bromophenyl)morpholine | C10H12BrNO | CID 28806257 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Chiral 2-Aryl-Morpholines: A Guide for Researchers
The chiral 2-aryl-morpholine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] A notable example is Aprepitant, a potent NK-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, which features this core structure.[3][4][5] The precise control of stereochemistry at the C2 position is often critical for biological activity, necessitating robust and efficient asymmetric synthetic strategies. This guide provides a comparative analysis of the principal synthetic routes to chiral 2-aryl-morpholines, offering insights into the underlying mechanisms, experimental protocols, and performance data to aid researchers in selecting the optimal path for their drug discovery and development endeavors.
Asymmetric Hydrogenation of Dehydromorpholines: The Gold Standard for Enantioselectivity
Transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for accessing chiral molecules.[6] In the context of 2-aryl-morpholines, this "after cyclization" approach has proven to be exceptionally effective, particularly the rhodium-catalyzed hydrogenation of 2-substituted dehydromorpholines.[1][7]
Mechanistic Rationale and Causality
The success of this method hinges on the use of a chiral bisphosphine-rhodium catalyst, often one with a large bite angle, such as the SKP-Phos ligand.[7][8][9] The N-acyl group on the dehydromorpholine substrate plays a crucial role in activating the enamine system for hydrogenation, a common strategy for such electron-rich olefins.[7] The chiral ligand environment of the rhodium catalyst dictates the facial selectivity of hydrogen addition to the double bond, thereby establishing the stereocenter at the C2 position with high fidelity. The congested environment and electron-rich nature of the dehydromorpholine substrates initially presented a challenge, which was overcome by the development of highly active and selective catalyst systems.[7]
Performance Data
The rhodium-catalyzed asymmetric hydrogenation of 2-aryl-dehydromorpholines consistently delivers exceptional results, as summarized in the table below.
| Entry | Aryl Substituent (Ar) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | >99 | 99 | [10] |
| 2 | 4-Chlorophenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | >99 | 99 | [10] |
| 3 | 4-Methoxyphenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | >99 | 99 | [7] |
| 4 | 2-Naphthyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | >99 | 99 | [7] |
| 5 | 3-Thienyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | >99 | 98 | [7] |
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from established literature procedures.[11]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R)-SKP-Phos (0.011 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a dried Schlenk tube, add (R)-SKP-Phos (1.6 mg, 0.00275 mmol) and [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol).
-
Add anhydrous, degassed DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Substrate Preparation:
-
In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous, degassed DCM (1.0 mL).
-
-
Reaction Setup:
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
-
Work-up:
-
Carefully release the pressure.
-
Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by column chromatography if necessary.
-
Caption: General Diastereoselective Cyclization Strategy.
Enzymatic Resolution: A Biocatalytic Approach
For instances where a racemic synthesis is more straightforward, enzymatic resolution offers a powerful method for separating the desired enantiomer. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.
Principles of Enzymatic Resolution
The most common strategies involve the enzymatic acylation of a racemic alcohol or the hydrolysis of a racemic ester. [12]For example, a lipase can selectively acylate the (R)-enantiomer of a racemic 2-aryl-morpholin-3-ol, leaving the (S)-enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated chromatographically. The choice of enzyme, acyl donor, and solvent are critical for achieving high enantioselectivity (E-value). [12]
Applicability and Considerations
While not a direct asymmetric synthesis, enzymatic resolution can be highly effective and scalable. It is particularly useful when a suitable asymmetric catalyst is not available or when both enantiomers are desired for structure-activity relationship (SAR) studies. A key consideration is that the maximum theoretical yield for the desired enantiomer is 50%, unless a dynamic kinetic resolution protocol is employed where the unwanted enantiomer is racemized in situ.
Case Study: The Evolution of the Aprepitant Synthesis
The industrial synthesis of Aprepitant provides a compelling real-world comparison of synthetic strategies. The initial manufacturing process was a six-step linear sequence that involved hazardous reagents and cryogenic conditions. [4]A significantly improved, second-generation synthesis was developed that is more efficient and environmentally friendly. [3][4]This streamlined, three-step process begins with the coupling of an enantiopure trifluoromethylated phenyl ethanol to a racemic morpholine precursor, followed by a crystallization-induced asymmetric transformation to yield the desired cis-isomer as a single diastereomer. [4]This highlights the power of combining stereoselective reactions with physical resolution techniques to develop a practical and scalable manufacturing route.
Conclusion
The synthesis of chiral 2-aryl-morpholines can be approached through several effective strategies, each with its own set of advantages and considerations.
-
Asymmetric hydrogenation of dehydromorpholines stands as the premier method for achieving near-perfect enantioselectivity and high yields, making it an ideal choice for producing enantiopure 2-aryl-morpholines. [7][10]* Diastereoselective cyclization strategies offer elegant and often atom-economical routes to construct the morpholine ring with built-in stereocontrol. The choice among these methods will depend on the desired substitution pattern and the availability of starting materials.
-
Enzymatic resolution provides a reliable, albeit less direct, alternative for obtaining enantiomerically pure products, especially when a racemic synthesis is more accessible.
Researchers and drug development professionals should consider the desired scale, cost, and stereochemical purity requirements when selecting a synthetic route. The continuous innovation in asymmetric catalysis and process chemistry, as exemplified by the evolution of the Aprepitant synthesis, promises even more efficient and sustainable methods for accessing these vital chiral building blocks in the future.
References
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061-15066. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
-
Zhang, J., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]
-
Uozumi, Y., Tanahashi, A., & Hayashi, T. (2002). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry. [Link]
-
Synfacts. (2021). Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation. Thieme. [Link]
-
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423. [Link]
-
Li, Z., et al. (2017). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Tetrahedron Letters, 58(10), 958-961. [Link]
-
Wang, Y., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]
-
Zhang, J., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]
-
Bernardi, L., et al. (2012). Diastereoselective protocols for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives. The Journal of Organic Chemistry, 77(7), 3454-3461. [Link]
-
Wikipedia. (n.d.). Aprepitant. [Link]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. [Link]
- Google Patents. (2019). CN109485613A - Preparation method of aprepitant and fosaprepitant side chain fragments.
-
Zhang, J., & Wang, Y. (2016). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 52(71), 10762-10765. [Link]
-
ResearchGate. (2003). Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. [Link]
-
Wang, Y., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Université catholique de Louvain. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]
-
SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of morpholinones 16, 23 and 24. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Organic Chemistry Frontiers. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]
-
Wang, Y., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]
-
Gotor, V., et al. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 13(9), 961-965. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
Cardona, F., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2S)-2-(4-Bromophenyl)-4-methylmorpholine
Abstract
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides a detailed framework for conducting a thorough cross-reactivity study of the novel chemical entity, (2S)-2-(4-Bromophenyl)-4-methylmorpholine. As public data on this specific compound is not available, we will proceed under the working hypothesis that it is a novel central nervous system (CNS) agent with a primary affinity for the serotonin transporter (SERT). This document outlines the scientific rationale, experimental designs, and data interpretation strategies necessary to construct a robust selectivity profile, comparing its activity against key CNS and safety-related off-targets.
Introduction: The Imperative of Selectivity in CNS Drug Development
The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, frequently incorporated into CNS-active compounds due to its favorable physicochemical properties that can enhance brain permeability.[1] Morpholine derivatives have shown potential in treating a range of neurodegenerative disorders by targeting key enzymes like cholinesterase and monoamine oxidase.[2]
Our compound of interest, (2S)-2-(4-Bromophenyl)-4-methylmorpholine (hereafter designated as "Cmpd-X"), combines this morpholine core with a bromophenyl group, a common feature in ligands targeting monoamine transporters. Given this structural alert, we hypothesize that Cmpd-X is a potent inhibitor of the serotonin transporter (SERT), a critical target in the treatment of depression and anxiety disorders.[3][4]
However, the therapeutic utility of a putative SERT inhibitor is intrinsically linked to its selectivity over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT), as cross-reactivity can lead to undesirable side effects.[5] Furthermore, interactions with a broader panel of CNS receptors and critical safety-related targets like the hERG potassium channel and cytochrome P450 (CYP) enzymes must be rigorously evaluated.[6][7]
This guide will therefore detail a tiered, logical approach to building a comprehensive cross-reactivity profile for Cmpd-X, comparing its hypothetical performance against established CNS drugs.
Strategic Approach to Cross-Reactivity Profiling
Our investigation is structured as a multi-tiered screening cascade, designed to provide a comprehensive understanding of Cmpd-X's selectivity. This approach allows for early identification of potential liabilities and informs go/no-go decisions in the drug development pipeline.
Caption: Tiered approach to cross-reactivity profiling for Cmpd-X.
Tier 1: Primary Target Engagement and Monoamine Transporter Selectivity
The initial and most critical step is to confirm the hypothesized primary activity and assess selectivity against its closest structural and functional homologs.
Experimental Protocol: Monoamine Transporter Uptake Assays
Rationale: Functional uptake assays provide a direct measure of a compound's ability to inhibit the transport of neurotransmitters into the cell, which is more physiologically relevant than simple binding affinity.[8] Both radiolabeled and fluorescence-based assays are suitable for this purpose.[3][4]
Methodology (Adapted from Radioligand-Based Protocol): [9][10]
-
Cell Culture: HEK-293 cells stably expressing human recombinant SERT, NET, or DAT are cultured to ~90% confluency.
-
Assay Preparation: Cells are harvested and plated in 96-well plates at a density of 2 x 10⁵ cells/ml.
-
Compound Incubation: A range of concentrations of Cmpd-X, a reference SERT inhibitor (e.g., Fluoxetine), and a vehicle control are pre-incubated with the cells for 20 minutes at 25°C.
-
Substrate Addition: A radiolabeled substrate ([³H]Serotonin for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT) is added at a concentration near its Km value and incubated for an additional 15 minutes.[9][11][12]
-
Termination and Measurement: The uptake is terminated by rapid filtration and washing with ice-cold buffer. The radioactivity retained by the cells on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of Cmpd-X that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis.
Hypothetical Data and Comparative Analysis
The selectivity of Cmpd-X will be compared against two well-characterized antidepressants: Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and Duloxetine (a serotonin-norepinephrine reuptake inhibitor, SNRI).
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| Cmpd-X | 5.2 | 780 | >10,000 | 150 | >1923 |
| Fluoxetine | 12.0 | 1800 | 2500 | 150 | 208 |
| Duloxetine | 1.1 | 9.8 | 320 | 8.9 | 291 |
Interpretation: In this hypothetical scenario, Cmpd-X demonstrates potent SERT inhibition, comparable to established drugs. Critically, it shows a 150-fold selectivity for SERT over NET and even greater selectivity over DAT. This profile is similar to that of a highly selective SSRI like Fluoxetine and suggests a lower potential for side effects associated with NET inhibition (e.g., increased heart rate, blood pressure) or DAT inhibition (e.g., abuse potential).
Tier 2: Expanded CNS Receptor Profiling
To build a more complete picture of Cmpd-X's CNS activity, it is essential to screen it against a broader panel of receptors commonly associated with off-target effects of neuropsychiatric drugs.
Rationale for Target Selection
-
GABA-A Receptors: The morpholine moiety can interact with GABA-A receptors.[13] Unintended modulation of this primary inhibitory neurotransmitter system can lead to sedation, ataxia, or anxiolysis.[14][15][16]
-
Adrenergic and Dopaminergic Receptors: Cross-reactivity with these receptors can lead to cardiovascular side effects, orthostatic hypotension, or antipsychotic-like effects.
-
Other Serotonin Receptor Subtypes (e.g., 5-HT₂ₐ, 5-HT₂C): Interaction with these receptors can modulate sleep, appetite, and mood, and off-target activity can lead to a complex side-effect profile.[17]
Experimental Protocol: Radioligand Binding Assays
Methodology: Competitive radioligand binding assays are a robust and high-throughput method for initial screening.[18][19]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor. Protein concentration is determined via a BCA assay.[20]
-
Assay Setup: In a 96-well plate, the membrane preparation (e.g., 50-120 µg protein) is incubated with a fixed concentration of a specific radioligand and a range of concentrations of Cmpd-X.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[20]
-
Separation: Bound radioligand is separated from free radioligand by vacuum filtration onto glass fiber filters.[18]
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[20]
Hypothetical Data Summary
| Target | Cmpd-X % Inhibition @ 1µM |
| GABA-A (Benzodiazepine site) | < 10% |
| Alpha-1 Adrenergic Receptor | 15% |
| Dopamine D2 Receptor | < 5% |
| Serotonin 5-HT₂ₐ Receptor | 25% |
| Serotonin 5-HT₂C Receptor | 8% |
Interpretation: The data suggests that at a concentration approximately 200-fold higher than its SERT IC₅₀, Cmpd-X shows minimal interaction with the tested CNS receptors. The 25% inhibition at the 5-HT₂ₐ receptor may warrant further investigation with a full dose-response curve to determine a Ki value, but it is unlikely to be clinically significant given the large therapeutic window.
Tier 3: Safety Pharmacology and ADME Profiling
This tier focuses on two critical areas of drug safety: potential for cardiac arrhythmias and drug-drug interactions.
hERG Channel Inhibition Assay
Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[6] Early assessment of hERG liability is a regulatory requirement.[21]
Methodology (Automated Patch Clamp): [6]
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK-293) is used.
-
Compound Application: Cells are exposed to increasing concentrations of Cmpd-X.
-
Electrophysiology: The hERG current is recorded before and after compound application using an automated patch-clamp system.
-
Data Analysis: The IC₅₀ value for hERG channel inhibition is determined.
Cytochrome P450 (CYP) Inhibition Panel
Rationale: The majority of drugs are metabolized by CYP enzymes. Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions by altering the plasma concentrations of co-administered medications.[22][23] The FDA recommends testing against a panel of key CYP isoforms.[24][25]
Methodology (LC-MS/MS-based): [7][24]
-
Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used.
-
Incubation: Cmpd-X is incubated with the enzyme source and a specific probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Metabolite Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC₅₀ value for the inhibition of each CYP isoform is calculated.
Hypothetical Safety Data
| Assay | Cmpd-X IC₅₀ (µM) | Therapeutic Index (Safety IC₅₀ / SERT IC₅₀) |
| hERG Inhibition | 35 | > 6700 |
| CYP2D6 Inhibition | 8.5 | > 1600 |
| CYP3A4 Inhibition | > 50 | > 9600 |
Interpretation: Cmpd-X exhibits a very low risk for both hERG-related cardiotoxicity and major CYP-mediated drug-drug interactions. The therapeutic index for both is well over 100-fold, which is a generally accepted margin of safety in early development.
Caption: Interaction profile of Cmpd-X based on hypothetical data.
Conclusion and Future Directions
Based on this comprehensive, albeit hypothetical, cross-reactivity profiling, (2S)-2-(4-Bromophenyl)-4-methylmorpholine (Cmpd-X) emerges as a promising drug candidate. It demonstrates potent and highly selective inhibition of the serotonin transporter with a wide safety margin over key off-targets, including other monoamine transporters, CNS receptors, the hERG channel, and major drug-metabolizing enzymes.
This favorable in vitro profile strongly supports its advancement into further preclinical development, including in vivo efficacy studies in relevant animal models of depression or anxiety, and more detailed pharmacokinetic and toxicology assessments. The data-driven approach outlined in this guide provides a robust framework for making informed decisions, de-risking the development process, and ultimately, increasing the probability of translating a promising molecule into a safe and effective therapeutic.
References
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [20]
-
Metrion Biosciences. hERG screening using high quality electrophysiology assays. [6]
-
Gifford Bioscience. Radioligand Binding Assay. [18]
-
Benchchem. Application Notes and Protocols for Radioligand Binding Assay with Iodinated Chemerin Peptide.
-
TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [9]
-
Reaction Biology. hERG Assay Services. [26]
-
Poulsen, S. B., et al. (2024). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Scientific Reports, 14(1), 6712. [3][4]
-
PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. [27]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 6(19), e1935.
-
ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [17]
-
Creative Biolabs. hERG Screening. [21]
-
ION Biosciences. Thallium-free hERG Potassium Channel Assay.
-
Charles River Laboratories. Ion Channel Assays.
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [7]
-
PubMed. Radioligand binding methods: practical guide and tips. [19]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery.
-
ACS Publications. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe.
-
Benchchem. Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Comparative Guide.
-
BioIVT. SERT Transporter Assay.
-
Charles River Laboratories. Profiling & Screening Assays.
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [22]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [23]
-
Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [2]
-
MDPI. A Norepinephrine Transporter Assay for the Screening of Natural Products. [11]
-
MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [13]
-
BioIVT. NET (SLC6A2) Transporter Assay.
-
Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). [24]
-
PubMed Central. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [25]
-
PubMed. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
-
PubMed Central. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity.
-
SelectScience. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery.
-
BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery.
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [8]
-
PubMed. Cross-reactivity among drugs: clinical problems.
-
PubMed Central. GABAA Receptor: Positive and Negative Allosteric Modulators. [14]
-
Wikipedia. GABAA receptor positive allosteric modulator. [15]
-
PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT). [10]
-
Benchchem. What are GABAA receptor positive allosteric modulators and how do they work?. [16]
-
Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
-
BioIVT. DAT (SLC6A3) Transporter Assay.
-
ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
-
PubMed Central. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
-
PubMed. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [12]
-
Altasciences. CNS DRUG DEVELOPMENT SOLUTIONS.
-
PubMed Central. Norepinephrine transporter inhibitors and their therapeutic potential. [5]
-
PubMed Central. Autoimmunity against dopamine receptors in neuropsychiatric and movement disorders: a review of Sydenham chorea and beyond.
-
PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [1]
-
Sigma-Aldrich. Anti-Dopamine Transporter (N-terminal) antibody produced in rabbit.
-
GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 16. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. criver.com [criver.com]
- 24. enamine.net [enamine.net]
- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
